
Rotigotine Sulfate
Descripción general
Descripción
Rotigotine Sulfate is a non-ergoline dopamine agonist used primarily for the treatment of Parkinson’s disease and Restless Legs Syndrome. It is formulated as a transdermal patch that provides a continuous supply of the drug over 24 hours . This compound mimics the action of dopamine, a neurotransmitter, by activating dopamine receptors in the brain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rotigotine Sulfate involves the reductive amination of an amine with 2-thienylacetic acid-sodium boron hydride complex . The process uses hydrobromide as an intermediate and avoids the use of dangerous reactants, making it advantageous for industrial production . The reaction conditions are carefully controlled to ensure high enantiomeric purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves multiple steps, including the preparation of intermediates and the final reductive amination . The production methods are designed to maximize yield and purity while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Rotigotine Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its stability and efficacy as a pharmaceutical compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is commonly used for reductive amination.
Substitution: Various halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the desired this compound and its various intermediates . The purity and stability of these products are crucial for their pharmaceutical applications .
Aplicaciones Científicas De Investigación
Rotigotine Sulfate has a wide range of scientific research applications:
Mecanismo De Acción
Rotigotine Sulfate works by activating dopamine receptors in the brain, mimicking the effects of the neurotransmitter dopamine . It binds to all five dopamine receptor subtypes (D1-D5) but has the highest affinity for the D3 receptor . Additionally, it acts as an antagonist at α-2-adrenergic receptors and an agonist at 5HT1A receptors . This multi-receptor activity contributes to its therapeutic effects in treating Parkinson’s disease and Restless Legs Syndrome .
Comparación Con Compuestos Similares
Similar Compounds
Pramipexole: Another non-ergoline dopamine agonist used for treating Parkinson’s disease and Restless Legs Syndrome.
Ropinirole: Similar to Rotigotine Sulfate, it is used for treating the same conditions and has a similar mechanism of action.
Apomorphine: A dopamine agonist used for treating advanced Parkinson’s disease.
Uniqueness
This compound is unique due to its transdermal delivery system, which provides a continuous supply of the drug over 24 hours . This method of administration helps maintain stable plasma drug concentrations, reducing the fluctuations associated with oral medications . Additionally, its multi-receptor activity makes it effective in treating a broader range of symptoms compared to other dopamine agonists .
Actividad Biológica
Rotigotine sulfate is a non-ergolinic dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). This article delves into its biological activity, pharmacokinetics, metabolism, and clinical efficacy, supported by data tables and relevant case studies.
Rotigotine acts as an agonist at all five dopamine receptor subtypes (D1-D5), with the highest affinity for the D3 receptor. Its mechanism of action is believed to involve stimulation of dopamine receptors in the caudate-putamen region of the brain, which is critical for motor control. Although its precise mechanism remains unclear, it is thought to enhance dopaminergic activity in patients with PD and RLS .
Pharmacokinetics
Rotigotine is administered via a transdermal patch that provides continuous drug delivery over 24 hours. The pharmacokinetic profile shows:
- Bioavailability : Approximately 37% of the applied dose is systemically absorbed after 24 hours .
- Half-life : The terminal elimination half-life of unconjugated rotigotine is about 5.4 hours, while conjugated rotigotine has a half-life of approximately 10 hours .
- Metabolism : Rotigotine undergoes extensive metabolism primarily through conjugation (sulfation and glucuronidation), leading to inactive metabolites predominantly excreted in urine (71%) and feces (23%) .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absolute Bioavailability | 37% |
Terminal Half-life (unconjugated) | 5.4 hours |
Terminal Half-life (conjugated) | ~10 hours |
Major Route of Excretion | Urine (71%), Feces (23%) |
Clinical Efficacy
Clinical studies have demonstrated the efficacy of rotigotine in both early and advanced stages of PD, as well as in moderate to severe RLS. Randomized placebo-controlled trials have shown significant improvements in motor symptoms and overall quality of life.
Case Studies
- Parkinson's Disease : A study involving patients with advanced PD found that rotigotine significantly reduced "off" time compared to placebo, improving motor function and daily activities .
- Restless Legs Syndrome : In another trial, patients receiving rotigotine reported substantial relief from RLS symptoms, with a notable decrease in the severity and frequency of leg discomfort .
Safety and Tolerability
Rotigotine is generally well-tolerated, with common side effects including nausea, dizziness, and application site reactions. Importantly, no significant drug-drug interactions have been observed with typical concomitant medications .
Propiedades
IUPAC Name |
[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-2-11-20(12-10-17-6-4-13-25-17)16-8-9-18-15(14-16)5-3-7-19(18)24-26(21,22)23/h3-7,13,16H,2,8-12,14H2,1H3,(H,21,22,23)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKVWIAVWPRBTQ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858384 | |
Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128478-69-3 | |
Record name | Rotigotine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128478693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROTIGOTINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4K6D2GA9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Rotigotine Sulfate formation important in the body?
A1: Sulfation, the process of attaching a sulfate group to a molecule, often leads to drug inactivation. This is also true for Rotigotine, a drug used in Parkinson’s disease treatment. Understanding how Rotigotine is sulfated helps explain its metabolism and excretion from the body [].
Q2: Which enzymes are responsible for this compound formation?
A2: The research identified six human sulfotransferase (SULT) enzymes capable of sulfating Rotigotine: SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1C4, and SULT1E1. These enzymes exhibited varying degrees of activity towards Rotigotine, suggesting their potential roles in its metabolism within different organs [].
Q3: How does the location in the body affect this compound formation?
A3: The study found significant variations in Rotigotine sulfation across different human organ samples. Small intestine and liver cytosols demonstrated considerably higher activity than brain, lung, and kidney tissues, suggesting these organs are major sites for Rotigotine sulfation in the body [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.